Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate: is a synthetic organic compound belonging to the benzofuran family. Benzofurans are characterized by their fused benzene and furan rings, and this particular compound features a trifluoromethyl group and a hydroxyl group on the benzofuran ring, making it a unique and versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-hydroxy-3-(trifluoromethyl)benzofurancarboxylic acid.
Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process, where the reaction mixture is carefully controlled to ensure consistent product quality.
Continuous Flow Process: Some advanced production methods utilize continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The trifluoromethyl group can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, or their derivatives.
Reduction Products: Reduced trifluoromethyl compounds.
Substitution Products: Various substituted benzofurans or esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and stability.
Comparison with Similar Compounds
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: Another heterocyclic compound with similar structural features but differing in the core ring system.
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate: A related ester with a simpler benzene ring structure.
Uniqueness: The presence of the benzofuran ring system and the trifluoromethyl group distinguishes this compound from others, providing unique chemical and biological properties.
Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate in various scientific and industrial fields. Its versatility and unique structure make it a valuable compound for research and application.
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Properties
IUPAC Name |
ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4/c1-2-18-11(17)10-9(12(13,14)15)8-6(16)4-3-5-7(8)19-10/h3-5,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUPFVKMSYQEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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